molecular formula C19H21NO2S2 B4679363 (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4679363
M. Wt: 359.5 g/mol
InChI Key: LCDSWMDBVKCYCJ-LGMDPLHJSA-N
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Description

(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic rhodanine derivative designed for advanced biochemical research. This compound is a key analog belonging to a class of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one compounds, which were developed from cinnamamide derivatives by incorporating a dithionate group to significantly increase lipophilicity (log P) for enhanced skin permeability . Its primary research value lies in its potent inhibition of the tyrosinase enzyme. In vitro studies demonstrate that closely related analogs exhibit significantly stronger tyrosinase inhibitory activity (IC50 = 1.03 ± 0.14 µM) compared to the reference standard kojic acid (IC50 = 25.26 ± 1.10 µM) . This mechanism makes it a compelling candidate for investigating anti-melanogenesis agents aimed at addressing hyperpigmentation disorders. Furthermore, this chemotype exhibits strong antioxidant effects, including the scavenging of reactive oxygen species (ROS) and peroxynitrite (ONOO–), which may contribute to its overall anti-melanogenic profile . The structural configuration, confirmed by proton-coupled 13C NMR spectroscopy, features a (Z)-stereochemistry around the benzylidene double bond, which is critical for its bioactivity . Researchers can utilize this compound in studies focusing on melanogenesis signaling pathways in cell models like B16F10 melanoma cells, as well as in enzymatic kinetics and in silico docking simulations to elucidate modes of action . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c1-2-12-22-16-10-8-14(9-11-16)13-17-18(21)20(19(23)24-17)15-6-4-3-5-7-15/h2,8-11,13,15H,1,3-7,12H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDSWMDBVKCYCJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone core.

    Benzylidene Substitution: The thiazolidinone core is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to introduce the benzylidene substituent.

    Cyclization: The final step involves cyclization under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitrated or halogenated benzylidene derivatives.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates immune responses.

Comparison with Similar Compounds

Substituent Variations at Position 3 (N-Substituent)

The N-substituent at position 3 significantly influences molecular conformation and bioactivity:

  • Cyclohexyl group (target compound): Bulky and hydrophobic, likely enhancing membrane permeability compared to smaller substituents.
  • Phenyl group : Found in (5Z)-3-phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one (), this planar group facilitates π-π stacking but may reduce solubility .

Table 1: Impact of N-Substituents

Compound N-Substituent Key Properties Reference
Target compound Cyclohexyl Enhanced hydrophobicity -
(5Z)-3-phenyl derivative Phenyl Planar structure, π-π interactions
(5Z)-3-allyl derivative Allyl Reactive for further functionalization
Benzylidene Ring Substituents

The benzylidene moiety at position 5 modulates electronic properties and intermolecular interactions:

  • 4-(Prop-2-en-1-yloxy) group (target compound): The ether linkage and allyloxy group may enhance solubility and serve as a hydrogen bond acceptor.
  • 2-Hydroxy group : In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), the hydroxyl group forms intramolecular hydrogen bonds (S(6) motif), stabilizing the Z-configuration .
  • 2-Methyl group : The methyl substituent in ’s compound induces steric hindrance, affecting crystal packing .

Table 2: Benzylidene Substituent Effects

Compound Benzylidene Substituent Key Interactions Reference
Target compound 4-(Prop-2-en-1-yloxy) Ether linkage, potential H-bonding -
(5Z)-5-(2-hydroxybenzylidene) derivative 2-Hydroxy Intramolecular H-bonding (S(6))
(5Z)-5-(4-methoxybenzylidene) derivative 4-Methoxy Enhanced electron density
Crystallographic and Hydrogen Bonding Analysis
  • Dihedral angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), the dihedral angle between the thiazolidinone core and benzylidene ring is 79.26°, whereas methoxy-substituted analogs show smaller angles (e.g., 9.68°), indicating greater planarity .
  • Hydrogen bonding : The target compound’s prop-2-en-1-yloxy group may participate in C–H⋯O interactions, contrasting with the S(6) motif observed in hydroxy-substituted derivatives () .

Table 3: Crystallographic Data

Compound Dihedral Angle (°) H-Bonding Motif Reference
Target compound Not reported Likely C–H⋯O/S -
(5Z)-2-hydroxybenzylidene 79.26 S(6), R₂²(7), R₂²(10)
(5Z)-4-methoxy derivative 9.68 C–H⋯π interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Thiazolidinone core formation : Reacting α-haloketones with thiourea under basic conditions.
  • Knoevenagel condensation : Introducing the benzylidene group via condensation with substituted benzaldehydes.
  • Substituent modifications : Cyclohexyl and propenyloxy groups are introduced through nucleophilic substitution or alkylation.
  • Optimization : Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and inert atmospheres to prevent oxidation. Microwave-assisted synthesis can reduce reaction times and improve yields .
    • Critical Data : Yields range from 50–85% depending on purification methods (recrystallization vs. column chromatography) .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • Structural confirmation : Use ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substituent integration .
  • Purity assessment : HPLC (C18 columns, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 461.6) .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Anti-inflammatory testing : Inhibition of COX-2 enzyme activity via ELISA .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the cyclohexyl group with tetrahydrofuran or benzyl groups to assess steric/electronic effects on enzyme inhibition .
  • Bioisosteric replacements : Substitute the thioxo group with oxo or imino moieties to modulate solubility and target affinity .
  • Data-driven SAR : Use clustering analysis of IC₅₀ values from analogs (e.g., nitro vs. methoxy substituents) to identify pharmacophoric features .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2 .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (2.5–3.5), BBB permeability, and CYP450 inhibition .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
  • Meta-analysis : Compare datasets from similar analogs (e.g., 4-chlorobenzylidene vs. 4-methoxy derivatives) to identify trends in potency .
  • Mechanistic studies : Use Western blotting or qPCR to confirm downstream effects (e.g., apoptosis markers like caspase-3) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>0.1 mg/mL) .
  • pH stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .

Q. How can synthetic scalability be balanced with environmental sustainability?

  • Methodological Answer :

  • Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) in condensation steps to reduce toxicity .
  • Catalyst recycling : Use immobilized lipases or Pd/C catalysts for reusable reaction systems .
  • Waste minimization : Employ continuous flow reactors to reduce solvent use by 40–60% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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